Undecane-d24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

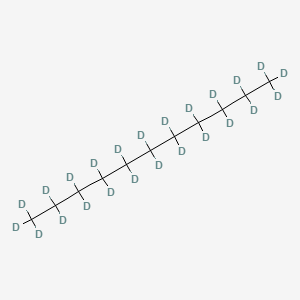

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tetracosadeuterioundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJKGSCJYJTIGS-XMTORAMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Undecane-d24 and its chemical properties

An In-depth Technical Guide to Undecane-d24

This compound is the deuterated form of undecane, a straight-chain alkane. In this isotopic variant, all 24 hydrogen atoms have been substituted with deuterium atoms. This labeling makes it a valuable tool in various scientific research fields, particularly where tracking the molecule or distinguishing it from non-deuterated compounds is crucial. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The physical and chemical properties of this compound are primarily dictated by its undecane backbone, with slight variations arising from the increased mass due to deuterium. It is a colorless liquid at room temperature and is insoluble in water.[1][2]

| Property | Value | Source |

| Chemical Formula | CD₃(CD₂)₉CD₃ | |

| Molecular Weight | 180.46 g/mol | [3] |

| CAS Number | 164858-54-2 | [3] |

| Isotopic Purity | ≥98 atom % D | |

| Assay | ≥98% | |

| Physical Form | Liquid | [1] |

| Boiling Point | ~196 °C (for undecane) | [4][5] |

| Melting Point | ~ -26 °C (for undecane) | [4][5] |

| Density | ~0.74 g/mL (for undecane) | [4][5] |

| Flash Point | 60 °C (140 °F) - closed cup |

Synthesis of this compound

The production of this compound involves the substitution of hydrogen atoms with deuterium in the undecane molecule. Common laboratory-scale synthesis methods include:

-

Catalytic Deuteration: This process utilizes deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

-

Hydrogen Exchange Reactions: Undecane is exposed to deuterated solvents or reagents under specific conditions, facilitating the exchange of hydrogen for deuterium atoms.[1]

Key Experimental Applications

This compound's unique isotopic labeling makes it a versatile tool in a range of scientific disciplines.

Material Science

-

Lipid Membrane Studies: As a model for lipid bilayers, this compound is instrumental in studying the structure and dynamics of cell membranes.[1] Its deuterated nature allows it to be distinguished from surrounding molecules using techniques like neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy, providing insights into membrane fluidity and organization.[1]

-

Self-Assembly Studies: This compound can self-assemble into ordered structures like micelles and vesicles, which are valuable for research in drug delivery systems and nanotechnology.[1]

Biomedical Research

-

Drug Discovery and Development: Due to its similarity to biological membranes, this compound can be used to assess how a drug interacts with these membranes and to evaluate potential side effects.[1]

-

Metabolic Studies: The deuterium isotope acts as a tracer, enabling researchers to track metabolic pathways and determine the fate of various molecules within living organisms.[1]

Analytical Chemistry

-

Internal Standard in Gas Chromatography: With a well-defined boiling point and retention time, this compound serves as a reliable internal standard for the calibration of gas chromatography (GC) instruments.[1] Its non-deuterated counterpart, undecane, is also used for this purpose, often as a reference for comparing retention times of other molecules.[4][6]

Other Research Applications

-

Pheromone Research: Undecane has been identified as a pheromone component in some insects, such as moths and cockroaches, and acts as an alert signal for certain ant species.[1] The deuterated form can be used in ecological and behavioral studies to track the dispersal and uptake of these signals.[1]

References

- 1. Buy n-Undecane-d24 | 164858-54-2 [smolecule.com]

- 2. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. n-Undecane-d24 | C11H24 | CID 102602133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Undecane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of n-Undecane-d24

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Undecane-d24 is the deuterated form of n-undecane, a linear alkane hydrocarbon. In this isotopic analog, all 24 hydrogen atoms have been replaced by deuterium atoms. This substitution makes n-Undecane-d24 an invaluable tool in various scientific fields, particularly in analytical chemistry where it serves as a highly effective internal standard for gas chromatography (GC) and mass spectrometry (MS) applications.[1] Its chemical inertness and distinct mass difference from its non-deuterated counterpart allow for precise quantification of n-undecane and related compounds in complex matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of n-Undecane-d24, along with detailed experimental protocols for its synthesis and application.

Physical and Chemical Properties

The physical and chemical properties of n-Undecane-d24 are very similar to those of n-undecane. Due to the slightly higher mass of deuterium compared to protium (hydrogen-1), deuterated compounds typically exhibit minor differences in physical properties such as density and boiling point. However, specific experimental data for n-Undecane-d24 is scarce. Therefore, the properties of n-undecane are presented here as a close approximation.

Table 1: General Properties of n-Undecane-d24

| Property | Value |

| Chemical Formula | C₁₁D₂₄ |

| Molecular Weight | 180.46 g/mol [2] |

| CAS Number | 164858-54-2[2] |

| Appearance | Colorless liquid[1] |

Table 2: Physical Properties of n-Undecane (as an approximation for n-Undecane-d24)

| Property | Value | Source |

| Melting Point | -26 °C | [3][4] |

| Boiling Point | 196 °C | [3][4] |

| Density | 0.74 g/mL at 25 °C | [4] |

| Refractive Index | 1.417 at 20 °C | [4] |

| Vapor Pressure | <0.4 mmHg at 20 °C | [4] |

| Solubility in Water | Insoluble | [5] |

| Solubility in Organic Solvents | Miscible with ethanol, ether | [5] |

Chemical Reactivity

n-Undecane-d24, like its non-deuterated counterpart, is a saturated hydrocarbon and is therefore relatively inert. It undergoes typical alkane reactions such as combustion and free-radical halogenation, though the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to slightly slower reaction rates (a kinetic isotope effect).

Experimental Protocols

Synthesis of n-Undecane-d24

The synthesis of n-Undecane-d24 is typically achieved through catalytic deuteration or hydrogen-deuterium exchange reactions.[1] A detailed experimental protocol for the multi-deuteration of alkanes using a mixed catalyst system, which can be adapted for the synthesis of n-Undecane-d24, is provided below. This method demonstrates an efficient and mild procedure for achieving high levels of deuteration.

Protocol: Multi-deuteration of Alkanes via Synergistic Catalysis

Materials:

-

n-Undecane

-

10% Platinum on carbon (Pt/C) catalyst

-

5% Rhodium on carbon (Rh/C) catalyst

-

Deuterium oxide (D₂O, >99.9% D atom)

-

Isopropanol-d8 (i-PrOD-d8, >99.5% D atom)

-

Diethyl ether (Et₂O) or Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

6 mL stainless-steel sealed tube

-

Membrane filter (0.2 µm)

Procedure:

-

In a 6 mL stainless-steel sealed tube, create a suspension of n-undecane (0.25 mmol), 10% Pt/C (15 mol%), and 5% Rh/C (15 mol%) in a mixture of i-PrOD-d8 (0.5 mL) and D₂O (2 mL).

-

Seal the tube and stir the suspension at 120 °C under atmospheric pressure for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Filter the mixture through a 0.2 µm membrane filter to remove the catalysts.

-

Extract the filtrate with Et₂O (20 mL) and H₂O (20 mL).

-

Separate the aqueous layer and further extract it with Et₂O (3 x 10 mL).

-

Combine all organic layers and dry them over anhydrous MgSO₄.

-

Filter the dried organic solution and concentrate it in vacuo to yield the deuterated product, n-Undecane-d24.

-

The deuterium incorporation can be confirmed and quantified using ¹H and ²H Nuclear Magnetic Resonance (NMR) spectroscopy.

Application as an Internal Standard in Gas Chromatography

n-Undecane-d24 is an ideal internal standard for the quantification of volatile and semi-volatile organic compounds by GC-MS. The following is a general protocol for its use. The exact concentrations and instrument parameters should be optimized for the specific analyte and sample matrix.

Protocol: Use of n-Undecane-d24 as an Internal Standard

Objective: To accurately quantify a target analyte in a sample using n-Undecane-d24 as an internal standard.

Materials:

-

n-Undecane-d24 solution of a known concentration (e.g., in a suitable solvent like hexane or dichloromethane).

-

Calibration standards containing the target analyte at various known concentrations.

-

The sample to be analyzed.

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking a known volume of the target analyte stock solution into a series of volumetric flasks.

-

To each calibration standard, add a precise and constant amount of the n-Undecane-d24 internal standard solution.

-

Dilute each standard to the final volume with the appropriate solvent.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add the same precise and constant amount of the n-Undecane-d24 internal standard solution as was added to the calibration standards.

-

Perform any necessary sample extraction or cleanup procedures.

-

-

GC-MS Analysis:

-

Inject a fixed volume of each calibration standard and the prepared sample into the GC-MS system.

-

Develop a GC method with a temperature program that provides good separation of the target analyte and n-Undecane-d24.

-

Set the mass spectrometer to operate in Selective Ion Monitoring (SIM) mode. Select characteristic ions for both the target analyte and n-Undecane-d24 that are unique and free from interference.

-

-

Data Analysis and Calibration:

-

For each calibration standard, determine the peak areas for the target analyte and the internal standard (n-Undecane-d24).

-

Calculate the response factor (RF) for each calibration level using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

-

Alternatively, and more commonly, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Area_analyte / Area_IS) on the y-axis against the concentration of the analyte on the x-axis.

-

Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

-

Quantification of the Analyte in the Sample:

-

For the sample, determine the peak areas for the target analyte and the internal standard.

-

Calculate the area ratio (Area_analyte / Area_IS).

-

Using the calibration curve or the average RF, calculate the concentration of the target analyte in the sample.

-

Visualization of Logical Relationships

The following diagram illustrates the logical flow from the synthesis of n-Undecane-d24 to its properties and applications.

Caption: Logical workflow for n-Undecane-d24.

Conclusion

n-Undecane-d24 is a critical analytical tool for researchers and scientists in various disciplines. Its well-defined properties and the availability of robust synthesis and application protocols make it an excellent internal standard for achieving accurate and precise quantitative results in chromatographic analysis. This guide provides the foundational knowledge required for the effective utilization of n-Undecane-d24 in a laboratory setting.

References

Synthesis of Deuterated Undecane: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the primary methodologies for the synthesis of deuterated undecane, a crucial isotopically labeled compound in pharmaceutical research, materials science, and metabolic studies. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways. The core synthesis strategies discussed are catalytic Hydrogen-Deuterium (H/D) exchange and synthesis from deuterated precursors, including Grignard-based and reductive deuteration routes.

Introduction

Deuterated compounds, where one or more hydrogen atoms are replaced by its heavier isotope, deuterium, have garnered significant interest in drug development and mechanistic studies. The "kinetic isotope effect" can slow down metabolic pathways involving C-H bond cleavage, potentially improving a drug's pharmacokinetic profile. Undecane (C₁₁H₂₄), a simple long-chain alkane, and its deuterated isotopologues like undecane-d₂₄ (perdeuterated undecane), serve as important tools in various research applications. They are used as internal standards in mass spectrometry, as probes in studying lipid membranes, and in tracing metabolic pathways of hydrocarbons.[1] This guide details the most effective methods for preparing deuterated undecane, with a focus on practical laboratory execution.

Catalytic Hydrogen-Deuterium (H/D) Exchange

Catalytic H/D exchange is a powerful and direct method for the perdeuteration of alkanes. This one-step process involves the reaction of a hydrocarbon substrate with a deuterium source in the presence of a heterogeneous metal catalyst. It is particularly effective for producing fully deuterated alkanes with high isotopic purity.

Synergistic Platinum/Rhodium on Carbon Catalysis

A highly efficient method for the perdeuteration of long-chain alkanes utilizes a synergistic combination of platinum and rhodium catalysts supported on carbon.[2][3][4] This system has been demonstrated to achieve near-quantitative deuterium incorporation for n-dodecane, a close structural analog of undecane.

-

Materials:

-

Procedure:

-

In a stainless-steel sealed tube, create a suspension of n-undecane (0.25 mmol), 10% Pt/C (15 mol%), and 5% Rh/C (15 mol%) in a solvent mixture of i-PrOD-d₈ (0.5 mL) and D₂O (2.0 mL).[2]

-

Seal the tube and stir the reaction mixture at 120 °C for 24 hours.[2]

-

After 24 hours, cool the mixture to room temperature.

-

Filter the reaction mixture through a membrane filter (e.g., Millex®-LH, 0.2 µm) to remove the heterogeneous catalysts.[2]

-

Transfer the filtrate to a separatory funnel and extract with hexane (1 x 20 mL, then 3 x 10 mL).[2]

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter to remove the drying agent and concentrate the filtrate in vacuo to yield the deuterated undecane product.[2]

-

Caption: Catalytic H/D exchange of n-undecane to undecane-d₂₄.

Metal-Catalyzed Exchange with Deuterium Gas

An alternative approach involves the direct exchange between liquid hydrocarbon and deuterium gas over a supported metal catalyst at higher temperatures.

-

Materials:

-

n-Undecane (C₁₁H₂₄)

-

5% Palladium, Platinum, or Rhodium on carbon (Pd/C, Pt/C, or Rh/C)

-

Deuterium gas (D₂)

-

-

Procedure:

-

Place the n-undecane and the chosen catalyst (e.g., 5% Pd/C) in a suitable reaction vessel equipped for gas flow and heating.

-

Heat the mixture to 190–200 °C.[5]

-

Pass a stream of deuterium gas (D₂) through the heated liquid hydrocarbon.

-

Maintain the reaction for a sufficient duration to achieve the desired level of deuteration (this may require several hours to days). The reaction progress can be monitored by taking small samples and analyzing them via mass spectrometry.

-

After the reaction, cool the mixture and filter to remove the catalyst.

-

The product can be further purified by vacuum distillation if necessary.

-

Synthesis from Deuterated Precursors

This strategy involves building the deuterated undecane molecule from smaller, functionalized precursors using deuterium-donating reagents. These methods offer high regioselectivity, allowing for the specific placement of deuterium atoms if desired.

Grignard Reaction with Deuterium Oxide

This classic organometallic reaction can be used to introduce a single deuterium atom at a specific position. To synthesize undecane-1-d, 1-bromoundecane is used as the starting material.

-

Materials:

-

1-Bromoundecane (CH₃(CH₂)₁₀Br)

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deuterium oxide (D₂O, 99.9% D)

-

Dilute HCl or H₂SO₄

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of 1-bromoundecane in anhydrous diethyl ether dropwise to the magnesium. If the reaction does not start, a small crystal of iodine can be added as an initiator. The reaction is exothermic and should be controlled with a water bath. Stir until the magnesium is consumed to form undecylmagnesium bromide.

-

Deuteration: Cool the Grignard reagent solution in an ice bath. Slowly and carefully add D₂O dropwise to the stirred solution. A vigorous reaction will occur.

-

Workup: After the addition of D₂O is complete, quench the reaction by slowly adding dilute aqueous HCl until the magnesium salts dissolve.

-

Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and remove the solvent by rotary evaporation. The resulting undecane-1-d can be purified by distillation.

-

Caption: Synthesis of Undecane-1-d via Grignard Reaction.

Reductive Deuteration of an Alkyl Halide

A more versatile method for introducing multiple deuterium atoms involves the reduction of an alkyl halide with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄). To synthesize undecane-d₂₃, one could start from a fully deuterated undecyl halide, but a more practical approach for introducing a terminal deuterated methyl group (undecane-1,1,1-d₃) would start from a C10 precursor. For the synthesis of undecane-d₁ (specifically at the 1-position), 1-bromoundecane can be reduced.

-

Materials:

-

1-Bromoundecane (CH₃(CH₂)₁₀Br)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% NaOH solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a stirred suspension of LiAlD₄ in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Add a solution of 1-bromoundecane in anhydrous diethyl ether dropwise to the LiAlD₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Workup (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Stir the resulting mixture at room temperature for 15-30 minutes.

-

Filter the mixture and wash the precipitate thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous MgSO₄.

-

Filter and remove the solvent by rotary evaporation to yield undecane-1-d.

-

Quantitative Data Summary

The following table summarizes the quantitative data for the discussed synthesis methods. Data for undecane is supplemented with data from close analogs where specific undecane data is not available.

| Synthesis Method | Substrate | Catalysts / Reagents | Deuterium Source | Yield (%) | Deuterium Incorporation (%) | Reference |

| Synergistic Catalytic H/D Exchange | n-Dodecane | 10% Pt/C, 5% Rh/C | i-PrOD-d₈, D₂O | ~100 | >99 (Perdeuteration) | [2][4] |

| Catalytic H/D Exchange with D₂ Gas | n-Dodecane | 5% Pd/C, Pt/C, or Rh/C | D₂ Gas | 35 - 75 | >99 (Perdeuteration) | [5] |

| Grignard Reaction | 1-Bromoundecane | Mg | D₂O | High | ~98 at C1 position | General Method |

| Reductive Deuteration | 1-Bromoundecane | LiAlD₄ | LiAlD₄ | High | ~98 at C1 position | General Method |

Note: Yields and incorporation for Grignard and Reductive Deuteration methods are based on typical outcomes for these well-established reactions, as specific literature data for undecane was not found.

Conclusion

The synthesis of deuterated undecane can be effectively achieved through several distinct methodologies. For applications requiring perdeuterated material (undecane-d₂₄) with high isotopic purity, catalytic H/D exchange is the most direct and efficient method. The synergistic Pt/C and Rh/C system offers excellent yields under relatively mild conditions. For selective, site-specific deuteration, synthesis from deuterated precursors is the preferred route. The Grignard reaction with D₂O and the reduction of alkyl halides with LiAlD₄ are robust and high-yielding methods for introducing deuterium at specific carbon centers. The choice of method will ultimately depend on the desired level and position of deuterium incorporation, available starting materials, and the scale of the synthesis.

References

- 1. Effects of rhodium dispersion on catalytic behavior of Rh/active-carbon catalysts for H/D exchange reaction between CH4 and D2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Multiple deuteration of alkanes synergistically-catalyzed by platinum and rhodium on carbon as a mixed catalytic system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. a-simplified-preparation-of-fully-deuterated-high-molecular-weight-hydrocarbons - Ask this paper | Bohrium [bohrium.com]

Undecane-d24 molecular weight and formula

An In-Depth Technical Guide to Undecane-d24

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a deuterated form of n-undecane. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and analytical chemistry where isotopically labeled compounds are of significant interest.

Introduction

This compound is a saturated aliphatic hydrocarbon in which all 24 hydrogen atoms of n-undecane have been replaced with deuterium atoms. This isotopic substitution makes it a valuable tool in a variety of scientific applications, including as an internal standard in mass spectrometry, for tracing metabolic pathways, and in neutron scattering studies of material properties. Its chemical behavior is nearly identical to that of its non-deuterated counterpart, but its increased mass and distinct spectroscopic signature allow for its differentiation and quantification in complex matrices.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for its application in experimental settings.

| Property | Value |

| Chemical Formula | C₁₁D₂₄ or CD₃(CD₂)₉CD₃[1] |

| Molecular Weight | 180.46 g/mol [2] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tetracosadeuterioundecane[1][2] |

| CAS Number | 164858-54-2[1] |

For comparison, the non-deuterated n-undecane has a molecular formula of C₁₁H₂₄ and a molecular weight of approximately 156.31 g/mol [3][4][5][6].

Logical Relationship of this compound Formation

The following diagram illustrates the conceptual relationship between the parent compound, the isotopic labeling process, and the resulting deuterated molecule.

Caption: Conceptual workflow of this compound formation.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are highly specific and proprietary to chemical suppliers. However, a general approach involves the use of a suitable undecane precursor and a deuterium source under conditions that facilitate hydrogen-deuterium exchange, often catalyzed by a metal catalyst.

For analytical procedures, the use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) involves the following general steps:

-

Standard Preparation: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

-

Sample Spiking: A precise volume of the internal standard stock solution is added to all samples, calibration standards, and quality control samples.

-

Extraction: The analytes of interest and the internal standard are extracted from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).

-

Analysis: The extract is injected into the GC-MS or LC-MS system. The instrument is operated in a mode that allows for the simultaneous monitoring of the characteristic ions of the analyte and the deuterated internal standard.

-

Quantification: The ratio of the analyte peak area to the internal standard peak area is calculated and used to construct a calibration curve from the standards. This curve is then used to determine the concentration of the analyte in the unknown samples.

Applications in Research and Development

The primary utility of this compound stems from its isotopic labeling. Some key applications include:

-

Tracer Studies: In drug metabolism and environmental fate studies, this compound can be used to trace the uptake, distribution, and degradation of undecane and related compounds.

-

Internal Standards: Due to its similar chemical behavior to undecane and its distinct mass, it serves as an excellent internal standard for quantitative analysis, correcting for variations in sample preparation and instrument response.

-

Neutron Scattering: The significant difference in the neutron scattering cross-section between hydrogen and deuterium makes deuterated compounds like this compound valuable probes in neutron scattering experiments to study the structure and dynamics of materials, such as polymers and biological membranes.

References

Natural abundance of deuterium and its significance

An In-depth Technical Guide to the Natural Abundance and Significance of Deuterium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium (²H or D), the stable, non-radioactive heavy isotope of hydrogen, represents a subtle yet powerful tool in modern science, particularly within the pharmaceutical and biomedical research sectors. While chemically identical to protium (¹H), its doubled mass imparts unique physicochemical properties that can be leveraged to probe reaction mechanisms, trace metabolic pathways, and, most significantly, enhance the therapeutic profiles of drug candidates. This technical guide provides a comprehensive overview of the natural abundance of deuterium, the foundational principles of its application in drug development, and detailed methodologies for its utilization in experimental settings.

Natural Abundance of Deuterium

Deuterium is a primordial element, with nearly all naturally occurring deuterium having been synthesized in the Big Bang approximately 13.8 billion years ago. Its abundance is not uniform across the cosmos or even on Earth, varying based on historical and environmental factors. On Earth, deuterium is predominantly found in water as HDO (semi-heavy water). The Vienna Standard Mean Ocean Water (VSMOW) is the primary reference standard for hydrogen and oxygen isotope measurements.

The measurement of deuterium abundance is typically performed using techniques such as Isotope Ratio Mass Spectrometry (IRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy[1][2][3]. These methods allow for precise quantification of the D/H ratio in various samples.

Table 1: Natural Abundance of Deuterium in Various Environments

| Environment | Abundance (ppm, atoms D per 10⁶ H) | Approximate Atom % | Reference |

| Cosmic & Extraterrestrial | |||

| Primordial (Post-Big Bang) | ~26 | ~0.0026% | [4] |

| Jupiter's Atmosphere | 22 - 26 | ~0.0022% - 0.0026% | [5] |

| Interstellar Medium | ~15 | ~0.0015% | |

| Comets | ~156 (similar to Earth's oceans) | ~0.0156% | [4] |

| Terrestrial | |||

| Vienna Standard Mean Ocean Water (VSMOW) | 155.76 ± 0.1 | 0.0156% | [4] |

| Earth's Oceans (average) | ~156 (1 in 6420 H atoms) | ~0.0156% | [6] |

| Temperate Climate Waters | ~150 | ~0.0150% | |

| Equatorial Waters | ~155 | ~0.0155% | |

| Polar Ice | Lower than VSMOW | <0.0156% | [3] |

| Adult Human Body | 120 - 140 | ~0.0120% - 0.0140% |

The Kinetic Isotope Effect (KIE) and Its Significance in Drug Development

The most profound consequence of deuterium's increased mass in a biological context is the Kinetic Isotope Effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning it has a lower zero-point energy and requires more energy to break[7]. Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly than those involving a C-H bond. This phenomenon is the cornerstone of deuterium's utility in drug development[8].

dot

Caption: Potential energy diagram illustrating the Deuterium Kinetic Isotope Effect.

Application in Modulating Drug Metabolism

A primary application of the KIE is to slow the metabolic breakdown of drugs. Many drugs are cleared from the body by Cytochrome P450 (CYP) enzymes, which often catalyze the oxidation of C-H bonds as the rate-limiting step of metabolism[9][10]. By strategically replacing a hydrogen atom at a metabolic "hot spot" with deuterium, the rate of this metabolic cleavage can be significantly reduced. This can lead to several therapeutic advantages:

-

Improved Pharmacokinetic Profile: A slower metabolism can increase a drug's half-life and overall exposure (Area Under the Curve, AUC).

-

Reduced Dosing Frequency: Longer half-life may allow for less frequent administration, improving patient compliance.

-

Lower Required Dosage: Enhanced exposure can mean a lower dose is needed to achieve the same therapeutic effect, potentially reducing off-target side effects.

-

Decreased Formation of Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site can reduce its formation.

dot

Caption: Impact of deuteration on Cytochrome P450-mediated drug metabolism.

Table 2: Examples of Deuterium Kinetic Isotope Effects in Drug Metabolism

| Compound | Deuterated Position | Enzyme System | KIE (kH/kD) | Significance | Reference |

| Morphine | N-CD₃ | Rat Liver Microsomes | ~2.0 | Increased potency and duration of action | [11] |

| Chemotype 2a | O-CD₃ | Recombinant CYP2C19 | 4.0 | O-demethylation is the rate-limiting step | [12] |

| Chemotype 2a | N-CD₃ & O-CD₃ | Recombinant CYP2C19 | 4.5 | Confirms C-H cleavage as rate-limiting | [12] |

| α-Methoxystyrene | C-D | L₃O⁺ in H₂O/D₂O | 5.0 - 5.6 | Elucidation of proton transfer mechanism | [13] |

Key Experimental Protocols

Protocol: In Vitro Determination of KIE in Drug Metabolism

This protocol outlines a general method for determining the KIE of a deuterated compound using human liver microsomes (HLM) or recombinant CYP enzymes.

1. Materials and Reagents:

-

Test compounds: Non-deuterated (light) and deuterated (heavy) versions of the drug.

-

Human Liver Microsomes (pooled) or recombinant human CYP enzyme (e.g., rCYP3A4).

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase).

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Acetonitrile or methanol (for quenching).

-

Internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

-

Prepare a master mix of buffer and the NADPH regenerating system.

-

Pre-warm the master mix and microsomes/recombinant enzyme to 37°C for 5-10 minutes.

-

Initiate the reaction by adding the test compound (light or heavy isotopologue) to the pre-warmed mix. Final substrate concentrations should span the expected Km value.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard.

3. Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins (e.g., 14,000 rpm for 10 min at 4°C).

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the disappearance of the parent compound and/or formation of the metabolite using a validated LC-MS/MS method.

4. Data Analysis:

-

Plot the natural log of the remaining parent drug concentration versus time.

-

Determine the initial velocity (v₀) or the rate of depletion from the linear portion of the curve.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = v₀ / [Substrate].

-

The KIE is calculated as the ratio of the intrinsic clearance of the light compound to the heavy compound: KIE = CLint (light) / CLint (heavy) .

Protocol: Deuterium Metabolic Imaging (DMI) in an In Vivo Model

DMI is a non-invasive MRI-based technique to map metabolic pathways in vivo[5][14][15][16]. This protocol describes a typical workflow for a preclinical study.

1. Subject and Substrate Preparation:

-

Animal model (e.g., mouse or rat with a specific phenotype, such as a tumor model).

-

Administer a deuterium-labeled substrate, such as [6,6’-²H₂]-D-glucose. Administration can be oral (gavage) or intravenous (tail vein infusion)[5][14]. A typical dose for human subjects has been reported as 0.75 g/kg body weight[16].

-

Allow for a period of metabolic uptake and conversion (e.g., 30-60 minutes).

2. MRI Acquisition:

-

Anesthetize the animal and position it within the MRI scanner equipped with a deuterium-capable radiofrequency coil.

-

Acquire a standard ¹H anatomical reference scan (e.g., T2-weighted).

-

Perform ²H Magnetic Resonance Spectroscopic Imaging (MRSI). This is typically a pulse-acquire sequence with added phase-encoding gradients to obtain spatial information[14]. Key parameters include repetition time (TR), number of averages, and field of view (FOV).

3. Data Processing and Analysis:

-

Process the raw ²H MRSI data, including Fourier transformation.

-

Identify and quantify the peaks in the resulting ²H spectrum, which correspond to the labeled substrate (e.g., glucose) and its downstream metabolites (e.g., lactate, glutamate/glutamine (Glx)).

-

Generate metabolic maps by plotting the spatial distribution of the signal intensity for each metabolite.

-

Overlay the metabolic maps onto the anatomical ¹H image for visualization.

-

Calculate metabolic ratios (e.g., Lactate/Glx) to assess metabolic phenotypes, such as the Warburg effect in tumors[14].

dot

Caption: Experimental workflow for an in vivo Deuterium Metabolic Imaging (DMI) study.

Advanced Applications: Deuterium-Reinforced Lipids

Beyond modifying xenobiotic metabolism, deuterium can be used to protect endogenous molecules from damaging reactions. A prominent example is the use of deuterium-reinforced polyunsaturated fatty acids (D-PUFAs)[17][18]. PUFAs are essential components of cell membranes but are highly susceptible to lipid peroxidation by reactive oxygen species (ROS). This process is implicated in numerous degenerative diseases[17][19].

The rate-limiting step in lipid peroxidation is the abstraction of a hydrogen atom from a bis-allylic position. By replacing these vulnerable hydrogens with deuterium, the resulting D-PUFAs are significantly more resistant to peroxidation[18][19]. When consumed, D-PUFAs are incorporated into cellular membranes, effectively "reinforcing" them against oxidative damage. This approach is under investigation for pathologies such as neurodegenerative diseases and atherosclerosis[17][18].

Conclusion

The natural isotope deuterium, though present in trace amounts, offers a significant strategic advantage in drug discovery and biomedical research. Its utility is primarily derived from the kinetic isotope effect, which allows for the precise modulation of metabolic rates. By slowing the breakdown of therapeutic agents, deuteration can enhance pharmacokinetic profiles, improve safety, and increase patient compliance. Furthermore, advanced applications such as Deuterium Metabolic Imaging and deuterium-reinforced lipids are opening new avenues for non-invasive diagnostics and novel therapeutic strategies against oxidative stress-related diseases. A thorough understanding of the principles and experimental methodologies outlined in this guide is crucial for researchers seeking to harness the full potential of this "heavy" isotope.

References

- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 2. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 3. On-line in situ determination of deuterium content in water via FTIR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]

- 6. About: Deuterium [dbpedia.org]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]

- 15. nottingham.ac.uk [nottingham.ac.uk]

- 16. Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isotope-reinforced polyunsaturated fatty acids improve Parkinson's disease-like phenotype in rats overexpressing α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the sensitive and selective quantification of a wide array of analytes in complex biological matrices. However, the inherent variability of the analytical process can compromise the reliability of quantitative data. This technical guide provides a comprehensive overview of the core principles, applications, and practical considerations of using deuterated internal standards in mass spectrometry, the gold standard for achieving robust and reliable quantitative results.

Core Principles: The Power of Isotope Dilution

Deuterated internal standards are a type of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H or D), a non-radioactive, stable isotope of hydrogen. The fundamental principle behind their use is stable isotope dilution (SID), a quantitative MS technique that provides the highest possible analytical specificity and accuracy.

The core principle lies in the near-identical physicochemical properties of the deuterated standard to the analyte of interest. By introducing a known amount of the deuterated standard into the sample at the earliest stage of sample preparation, it experiences the same procedural variations as the target analyte. These variations can include sample loss during extraction, inconsistencies in derivatization, and fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source. Because the deuterated internal standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate. This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of the results.

Data Presentation: Quantitative Impact of Deuterated Internal Standards

The theoretical advantages of using deuterated standards are well-supported by empirical data. The following tables summarize the quantitative improvements observed in bioanalytical methods when employing deuterated internal standards compared to other approaches.

Table 1: Comparison of an Analogous Internal Standard and a Deuterated Internal Standard for the LC-MS/MS Assay of Kahalalide F in Plasma

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Analogous Internal Standard | 96.8 | 8.6 |

| Deuterated Internal Standard | 100.3 | 7.6 |

Table 2: Intra- and Inter-assay Accuracy and Precision for the Analysis of 5-Hydroxyindoleacetic Acid (5-HIAA) in Urine using a Deuterated Internal Standard

| Analyte Concentration | Intra-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%) |

| Low | 4.5 | 102.3 | 6.8 | 101.5 |

| Medium | 3.1 | 99.8 | 5.2 | 100.2 |

| High | 2.8 | 100.5 | 4.9 | 100.8 |

Table 3: Validation Results for the Quantification of Immunosuppressants in Whole Blood using Deuterated Internal Standards

| Analyte | Linearity Range | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| Cyclosporine A | 2 - 1250 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Tacrolimus | 0.5 - 42.2 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Sirolimus | 0.6 - 49.2 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Everolimus | 0.5 - 40.8 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Mycophenolic Acid | 0.01 - 7.5 µg/ml | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

Experimental Protocols

The successful implementation of deuterated standards in a quantitative LC-MS/MS workflow requires meticulous attention to detail in every step, from sample preparation to data analysis.

Protocol 1: Quantification of Immunosuppressive Drugs in Whole Blood

This protocol is adapted from a method for the quantification of Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus.

Materials:

-

Whole blood samples collected in EDTA tubes.

-

Deuterated internal standard mix (containing d12-Cyclosporine A, 13C, d2-Tacrolimus, 13C, d3-Sirolimus, 13C2, d4-Everolimus).

-

Precipitation reagent: Zinc sulfate solution (0.1 M) in methanol/water.

-

LC-MS/MS system with a C18 or phenyl-hexyl column.

Procedure:

-

Sample Preparation: To 50 µL of whole blood sample, calibrator, or quality control, add the internal standard mix.

-

Add 250 µL of the zinc sulfate precipitation reagent.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge for 5 minutes at high speed.

-

Transfer the supernatant to a clean vial for analysis.

-

LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system.

-

Employ a suitable gradient elution profile to achieve chromatographic separation of the analytes.

-

Detect the analytes and their corresponding deuterated internal standards using multiple reaction monitoring (MRM).

-

Data Analysis: Calculate the peak area ratio of each analyte to its deuterated internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: General Metabolomics Workflow in Plasma

This protocol outlines a common procedure for untargeted or targeted metabolomics in plasma.

Materials:

-

Plasma samples.

-

Stable isotope-labeled internal standard mixture (e.g., a mix of 13C, 15N-labeled amino acids and other deuterated metabolites).

-

Extraction solvent: Ice-cold acetonitrile.

-

LC-MS/MS system (e.g., Q Exactive hybrid Quadrupole-Orbitrap) with a C18 column.

Procedure:

-

Sample Preparation: To a 100 µL aliquot of plasma, add the internal standard mixture.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an injection vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Perform reverse-phase chromatography using a C18 column with a gradient elution of water with 0.5% formic acid and acetonitrile.

-

Operate the mass spectrometer in full scan and data-dependent MS2 mode for untargeted analysis, or in MRM mode for targeted analysis.

-

Data Analysis: Process the raw data to obtain peak areas for the metabolites and internal standards. For targeted analysis, calculate concentration using the peak area ratio method as described for immunosuppressants. For untargeted analysis, use the internal standards to monitor and correct for analytical variability and to aid in relative quantification.

Mandatory Visualization

The following diagrams, created using Graphviz, illustrate key workflows and logical relationships where deuterated standards are integral.

Caption: Experimental workflow for quantitative bioanalysis using a deuterated internal standard.

The Gold Standard of Quantification: A Technical Guide to the Core Advantages of Stable Isotope-Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, the pursuit of precision and accuracy is paramount. For researchers in drug development, proteomics, metabolomics, and beyond, the ability to confidently quantify endogenous molecules and xenobiotics in complex biological matrices is the bedrock of reliable data. This technical guide delves into the fundamental advantages of employing stable isotope-labeled (SIL) standards, the undisputed gold standard for quantitative analysis, particularly in mass spectrometry-based applications.

Executive Summary

The core principle behind the efficacy of SIL standards lies in their near-identical physicochemical properties to the analyte of interest, with the key distinction being a difference in mass due to the incorporation of heavy isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H). This subtle yet crucial difference allows for their differentiation by a mass spectrometer, enabling them to serve as ideal internal standards. The use of SIL standards mitigates a wide array of experimental variabilities, leading to unparalleled accuracy and precision in quantification. This guide will explore these advantages in detail, providing quantitative data, experimental protocols, and visual workflows to illustrate their practical application and impact.

The Power of Co-elution: Mitigating Matrix Effects and Enhancing Precision

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components in a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Because SIL standards have virtually identical chromatographic retention times and ionization efficiencies to their unlabeled counterparts, they experience the same matrix effects. By calculating the ratio of the analyte signal to the SIL standard signal, these variations are effectively normalized, leading to a dramatic improvement in analytical precision.

A study on the therapeutic drug monitoring of the immunosuppressant everolimus demonstrated that while both a stable isotope-labeled internal standard (everolimus-d4) and an analog internal standard (32-desmethoxyrapamycin) provided acceptable performance, the SIL standard offered a more favorable comparison to an independent LC-MS/MS method.[1] In another study comparing internal standards for the quantification of four immunosuppressive drugs, both analog and isotopically labeled standards showed good precision, with within-day imprecision below 10% and between-day imprecision below 8%.[2] However, the use of SIL standards is generally considered superior in minimizing variability.[2]

The following table summarizes the impact of using SIL internal standards on the precision of quantitative analysis in various applications.

| Analyte | Matrix | Internal Standard Type | Coefficient of Variation (CV%) | Reference |

| Everolimus | Whole Blood | Stable Isotope-Labeled (everolimus-d4) | 4.3% - 7.2% | [1] |

| Everolimus | Whole Blood | Analog (32-desmethoxyrapamycin) | 4.3% - 7.2% | [1] |

| Lapatinib | Cancer Patient Plasma | Stable Isotope-Labeled (lapatinib-d3) | < 11% | [3] |

| Lapatinib | Cancer Patient Plasma | Non-Isotope-Labeled (zileuton) | < 11% (in pooled plasma) | [3] |

| Thiols | Plasma | Stable Isotope-Labeled | Intra-day: <15%, Inter-day: <15% | [4] |

| Cefepime, Meropenem, etc. | Human Serum | Stable Isotope-Labeled | Intra- and Inter-assay: ≤ 6.8% | [5] |

Table 1: Comparison of Analytical Precision with and without Stable Isotope-Labeled Internal Standards.

Accurate Quantification Across a Dynamic Range: The Stable Isotope Dilution (SID) Assay

The Stable Isotope Dilution (SID) assay is a cornerstone of quantitative mass spectrometry and is considered the gold standard for achieving the highest level of accuracy.[6] In this method, a known amount of the SIL standard is added to the sample at the earliest stage of sample preparation. Any subsequent loss of the analyte during extraction, purification, or derivatization will be mirrored by a proportional loss of the SIL standard. Therefore, the ratio of the analyte to the standard remains constant, allowing for highly accurate determination of the analyte's original concentration.

This approach is critical in targeted metabolomics and therapeutic drug monitoring, where precise concentration measurements are essential for clinical decision-making and understanding disease states.[7][8]

Elucidating Biological Pathways: Tracing Metabolic Fates

Beyond their role as internal standards, SIL compounds are invaluable tools for tracing metabolic pathways and understanding the dynamics of biological systems. By introducing a labeled precursor into a cell culture or organism, researchers can follow its incorporation into various downstream metabolites. This allows for the mapping of metabolic fluxes and the identification of novel metabolic routes.

A powerful technique in this domain is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which is widely used in quantitative proteomics. In SILAC, cells are grown in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids. This results in two distinct cell populations whose proteomes are chemically identical but differ in mass, allowing for the relative quantification of thousands of proteins in a single experiment.[9][10]

The following diagram illustrates the general workflow of a SILAC experiment.

Caption: General workflow of a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment.

Advancing Drug Development: From ADME Studies to Clinical Trials

In the pharmaceutical industry, SIL compounds are indispensable throughout the drug development pipeline. They are crucial for Absorption, Distribution, Metabolism, and Excretion (ADME) studies, where they help to elucidate the metabolic fate of a drug candidate.[4] By synthesizing a labeled version of a drug, researchers can readily distinguish it from endogenous molecules and track its transformation into various metabolites.

The following diagram outlines a typical workflow for an ADME study using a stable isotope-labeled drug.

Caption: General workflow for an ADME study using a stable isotope-labeled compound.

Experimental Protocols

Detailed Protocol for SILAC-based Quantitative Phosphoproteomics

This protocol provides a detailed methodology for a SILAC experiment aimed at quantifying changes in protein phosphorylation.

1. SILAC Labeling:

-

Culture two populations of cells in parallel. One in "light" medium containing natural abundance L-arginine and L-lysine, and the other in "heavy" medium containing ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.[11]

-

Passage the cells for at least five doublings to ensure >97% incorporation of the labeled amino acids.[11]

2. Cell Lysis and Protein Extraction:

-

After experimental treatment (e.g., growth factor stimulation), wash the cells with ice-cold PBS.[9]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[9]

-

Mix the "light" and "heavy" cell lysates in a 1:1 protein ratio.[12]

3. Protein Digestion:

-

Perform in-gel or in-solution digestion of the combined protein lysate using trypsin.[10] For in-gel digestion, proteins are first separated by SDS-PAGE.[9]

4. Phosphopeptide Enrichment:

-

Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) chromatography or Immobilized Metal Affinity Chromatography (IMAC).[9]

5. LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides by high-resolution LC-MS/MS. The mass spectrometer will detect pairs of "light" and "heavy" phosphopeptides.

6. Data Analysis:

-

Use specialized software to identify the phosphopeptides and quantify the relative abundance of each phosphopeptide pair by comparing the peak intensities of the "light" and "heavy" forms.

Detailed Protocol for Targeted Metabolite Quantification using Stable Isotope Dilution

This protocol outlines the steps for quantifying a specific metabolite in a biological sample using a SIL internal standard.

1. Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a known amount of the stable isotope-labeled internal standard for the metabolite of interest.[8]

2. Metabolite Extraction:

-

Perform a protein precipitation and/or liquid-liquid extraction to isolate the metabolites from the sample matrix.[13]

3. Derivatization (if necessary):

-

For certain metabolites, chemical derivatization may be required to improve chromatographic separation and/or ionization efficiency.

4. LC-MS/MS Analysis:

-

Inject the extracted sample onto an appropriate LC column for separation.

-

Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8] Set up specific MRM transitions for both the native metabolite and the SIL internal standard.

5. Quantification:

-

Generate a calibration curve using known concentrations of the native metabolite spiked with a constant amount of the SIL internal standard.

-

Calculate the concentration of the metabolite in the unknown sample by comparing the peak area ratio of the native metabolite to the SIL internal standard against the calibration curve.

Case Study: Elucidating the mTOR Signaling Pathway with SILAC

The mTOR (mechanistic target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[14] Dysregulation of this pathway is implicated in numerous diseases, including cancer.[15] SILAC-based proteomics has been instrumental in identifying novel components and phosphorylation events within the mTOR pathway.[16][17]

For example, researchers have used SILAC to identify proteins that interact with mTORC1 and mTORC2, the two distinct complexes in which mTOR exists.[16] By comparing the protein interaction profiles of cells under different nutrient conditions or in the presence of mTOR inhibitors, novel regulators and substrates of the pathway have been discovered.[17]

The following diagram illustrates a simplified representation of the mTORC1 signaling pathway, highlighting key components whose interactions and phosphorylation status can be investigated using SILAC.

Caption: Simplified mTORC1 signaling pathway, a target of investigation using SILAC proteomics.

Conclusion

The use of stable isotope-labeled standards represents a paradigm of excellence in quantitative analytical science. Their ability to correct for experimental variability, particularly matrix effects in mass spectrometry, provides an unparalleled level of accuracy and precision. From fundamental metabolic research to the development of life-saving therapeutics, SIL standards are an indispensable tool for generating high-quality, reliable data. As analytical technologies continue to advance in sensitivity and scope, the foundational principles of stable isotope dilution and metabolic labeling will undoubtedly remain at the forefront of quantitative biological and chemical analysis.

References

- 1. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Investigation and development of stable isotope dilution mass spectrometry methods for therapeutic drug monitoring of anti-infective drugs used in the critically ill | Semantic Scholar [semanticscholar.org]

- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. ckisotopes.com [ckisotopes.com]

- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

Undecane-d24: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Commercial Availability, Physicochemical Properties, and Advanced Research Applications

Undecane-d24 (perdeuterated undecane) is a stable isotope-labeled alkane that serves as a valuable tool in a diverse range of scientific disciplines, including materials science, biomedical research, and environmental analysis. Its unique isotopic composition, where all 24 hydrogen atoms are replaced by deuterium, renders it nearly indistinguishable from its non-labeled counterpart in terms of its physical and chemical properties, yet easily detectable by sophisticated analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a comprehensive overview of the commercial landscape for this compound, its key applications, and detailed experimental protocols to facilitate its use in cutting-edge research.

Commercial Availability and Physicochemical Data

A critical first step for any research endeavor is the procurement of high-quality reagents. Several reputable chemical suppliers offer this compound for research purposes. The table below summarizes the offerings from prominent vendors, highlighting key quantitative data to aid in the selection of the most suitable product for your experimental needs.

| Supplier | Product Number | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 807915 | 164858-54-2 | ≥98%[1] | ≥98% (CP)[1] | Custom packaging available[1] |

| Smolecule | S882618 | 164858-54-2 | Not specified | Not specified | In Stock[2] |

| Fisher Scientific (CDN Isotopes) | NC0794326 | 164858-54-2 | Not specified | Not specified | 0.5 g[3][4] |

| HANGZHOU LEAP CHEM CO., LTD. | Varies | 164858-54-2 | 98 atom % D | 98% (CP) | Varies |

| Toronto Research Chemicals | Varies | 164858-54-2 | Not specified | Not specified | 10 mg |

| ESSLAB (distributor for Chiron) | Varies | 164858-54-2 | Not specified | Not specified | Varies |

Core Research Applications and Experimental Protocols

The utility of this compound stems from the ability to track its presence and transformation in complex systems without altering the system's fundamental behavior. This has led to its application in several key research areas.

Probing Lipid Bilayer Structure and Dynamics

Deuterated compounds are invaluable in the study of lipid membranes, which are foundational to cellular structure and function. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS) leverage the unique scattering properties of deuterium to elucidate the organization and dynamics of lipid bilayers.[2][5]

This protocol outlines a general procedure for preparing and analyzing lipid vesicles containing this compound to study its partitioning and effect on membrane fluidity.

-

Vesicle Preparation:

-

Co-dissolve a known molar ratio of your lipid of interest (e.g., DMPC) and this compound in an organic solvent (e.g., chloroform).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a buffer of choice (e.g., PBS) to a final lipid concentration of 10-20 mg/mL.

-

Vortex the mixture to form multilamellar vesicles (MLVs).

-

For unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

-

Solid-State NMR Analysis:

-

Pack the vesicle suspension into a solid-state NMR rotor.

-

Acquire ²H (Deuterium) NMR spectra at a controlled temperature. The quadrupolar splitting of the deuterium signal provides information about the orientation and mobility of the this compound molecules within the lipid bilayer.

-

Varying the temperature across the lipid phase transition can reveal how this compound partitioning is affected by the membrane's physical state.

-

Metabolic Fate and Tracer Studies

In drug development and metabolic research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is paramount. Deuterated compounds like this compound can be used as tracers to follow the metabolic fate of their non-labeled analogs.[2]

This protocol describes how to assess the metabolic stability of undecane in a liver microsome model.

-

Incubation:

-

Prepare a reaction mixture containing liver microsomes (e.g., human or rat), NADPH regenerating system, and buffer in a microcentrifuge tube.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding a known concentration of this compound (dissolved in a suitable solvent like acetonitrile).

-

Incubate the reaction at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Preparation:

-

Vortex the quenched samples and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the samples onto a liquid chromatography-mass spectrometry (LC-MS) system.

-

Develop a chromatographic method to separate this compound from its potential metabolites.

-

Use the mass spectrometer to detect and quantify the parent compound (this compound) and any deuterated metabolites by monitoring their specific mass-to-charge ratios.

-

The rate of disappearance of the parent compound over time provides a measure of its metabolic stability.

-

References

- 1. This compound D = 98atom , = 98 CP 164858-54-2 [sigmaaldrich.com]

- 2. Buy n-Undecane-d24 | 164858-54-2 [smolecule.com]

- 3. n-Undecane-d24, CDN 0.5 g | Buy Online | CDN | Fisher Scientific [fishersci.be]

- 4. n-Undecane-d24, CDN 0.5 g | Buy Online | CDN | Fisher Scientific [fishersci.de]

- 5. NMR spectroscopy of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Undecane-d24

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Undecane-d24, a deuterated analog of undecane. The information presented is crucial for ensuring safe laboratory practices and minimizing risks associated with the use of this compound. Given that detailed safety data for the deuterated form is limited, information for its non-deuterated counterpart, n-Undecane, is included as a close and relevant proxy.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its flammability and the risk of aspiration if swallowed.[1]

GHS Classification:

Hazard Statements:

Precautionary Statements:

-

Prevention: P210, P233, P240, P241, P242, P243, P280.[1]

-

Response: P301+P310, P303+P361+P353, P331, P370+P378.[1]

-

Storage: P403+P235, P405.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated form.

| Property | This compound | n-Undecane |

| Molecular Formula | C₁₁D₂₄ | C₁₁H₂₄ |

| Molecular Weight | 180.46 g/mol [1][2] | 156.31 g/mol [7] |

| CAS Number | 164858-54-2[1][2] | 1120-21-4[3][6][7][8] |

| Appearance | Colorless liquid[7] | Colorless liquid[6][7] |

| Odor | Faint, gasoline-like[6][7][9] | Faint, gasoline-like[6][7][9] |

| Boiling Point | Not available | 196 °C (385 °F; 469 K)[6][9] |

| Melting Point | Not available | -26 °C (-15 °F; 247 K)[6][9][10] |

| Flash Point | 60 °C (140 °F) - closed cup[2] | 65 °C (149 °F)[11] |

| Density | Not available | 0.740 g/mL at 20 °C[9] |

| Vapor Pressure | Not available | 55 Pa at 25 °C[6][9] |

| Solubility in Water | Insoluble[7] | 0.014 mg/L at 25 °C[7] |

Toxicological Information

| Endpoint | Result | Species | Method |

| Acute Oral Toxicity (LD50) | > 5,000 mg/kg[11] | Rat[11] | OECD Test Guideline 401[11] |

| Skin Corrosion/Irritation | No skin irritation. Repeated or prolonged contact may cause dryness or cracking.[11] | Not specified | Information based on similar substances[11] |

| Serious Eye Damage/Irritation | No eye irritation[11] | Not specified | Information based on similar substances[11] |

| Respiratory or Skin Sensitization | Did not cause sensitization on laboratory animals[10][11] | Not specified | Information based on similar substances[11] |

| Aspiration Hazard | Category 1. Aspiration may cause pulmonary edema and pneumonitis. | Human | Not applicable |

Note on Experimental Protocols: The toxicological data presented is based on standardized testing guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). Detailed experimental protocols for these studies are extensive and not typically provided in safety data sheets. For specific methodologies, researchers should refer directly to the cited guidelines (e.g., OECD Test Guideline 401 for acute oral toxicity).

Handling and Storage

Proper handling and storage are essential to ensure safety.

Handling:

-

Ensure good ventilation/exhaustion at the workplace.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4][8][11]

-

Take precautionary measures against static discharge.[8]

-

Use only non-sparking tools.[4]

-

Handle and open containers with care.[8]

Storage:

-

Keep the container tightly closed.

-

Store away from oxidizing agents and other incompatible materials.[8][11]

First-Aid Measures

The following flowchart outlines the appropriate first-aid response in case of exposure.

Caption: First-aid procedures for this compound exposure.

Fire-Fighting Measures

Suitable Extinguishing Media:

Unsuitable Extinguishing Media:

-

High volume water jet.[11]

Specific Hazards:

-

Vapors are heavier than air and may travel along the ground to an ignition source.[4]

-

Containers may explode when heated.[3]

-

Hazardous combustion products include carbon monoxide and carbon dioxide.[4][8][11]

Protective Equipment for Firefighters:

Accidental Release Measures

The following workflow illustrates the steps to be taken in the event of a spill.

Caption: Workflow for handling spills of this compound.

Exposure Controls and Personal Protection

A systematic approach to selecting Personal Protective Equipment (PPE) is crucial.

References

- 1. n-Undecane-d24 | C11H24 | CID 102602133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound D = 98atom , = 98 CP 164858-54-2 [sigmaaldrich.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. chemos.de [chemos.de]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. Undecane - Wikipedia [en.wikipedia.org]

- 7. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. webqc.org [webqc.org]

- 10. hpc-standards.com [hpc-standards.com]

- 11. cpchem.com [cpchem.com]

- 12. airgas.com [airgas.com]

Methodological & Application

Utilizing Undecane-d24 as an Internal Standard for Precise GC-MS Analysis

Application Note & Protocol

Introduction

In the realm of gas chromatography-mass spectrometry (GC-MS), achieving accurate and reproducible quantification of analytes is paramount for researchers, scientists, and drug development professionals. The use of an internal standard is a widely accepted practice to correct for variations in sample preparation, injection volume, and instrument response. Deuterated compounds, such as undecane-d24, are particularly advantageous as internal standards due to their chemical similarity to the corresponding non-deuterated analytes and their distinct mass-to-charge ratio (m/z), which allows for clear differentiation in the mass spectrometer. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in the GC-MS analysis of volatile and semi-volatile organic compounds.

This compound (C11D24) is the fully deuterated analog of undecane (C11H24), a straight-chain alkane. Its physical and chemical properties closely mimic those of other hydrocarbons and volatile organic compounds (VOCs), making it an excellent choice for a broad range of applications, including environmental monitoring, flavor and fragrance analysis, and quality control in pharmaceutical production. The use of a deuterated internal standard like this compound can significantly improve the reliability and accuracy of quantitative GC-MS methods by compensating for potential sample loss during extraction and variability in instrument performance.[1][2]

Principle of Internal Standard Calibration

The internal standard method involves adding a known and constant amount of a non-native compound (the internal standard) to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to generate a calibration curve. This ratiometric approach corrects for variations that can occur during sample handling and analysis.